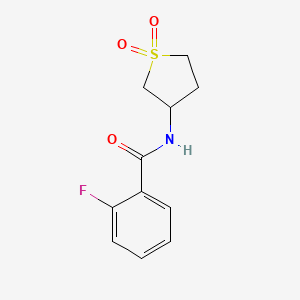

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

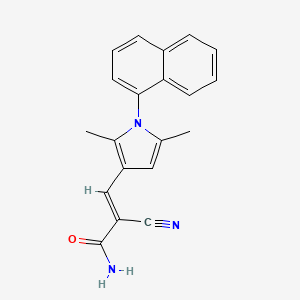

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide” is a chemical compound . It has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . The synthesis work was performed by a team of researchers .Chemical Reactions Analysis

The compound has been identified as a potent and selective GIRK1/2 activator . It displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .Aplicaciones Científicas De Investigación

Imaging Tumor Proliferation

The study by Dehdashti et al. (2013) demonstrates the use of a fluorinated benzamide derivative for imaging tumor proliferation through PET scans. This compound shows promise for evaluating the proliferative status of solid tumors due to its significant correlation with the Ki-67 marker, a known indicator of cell proliferation. The research indicates the compound's safety and effectiveness in clinical trials, supporting its potential for tumor diagnostics and monitoring (Dehdashti et al., 2013).

Development of Synthetic Routes

Yoshida et al. (2014) outline the development of a practical and scalable synthetic route for a novel If channel inhibitor, showcasing the importance of benzamide derivatives in the synthesis of compounds with potential therapeutic applications. Their work addresses challenges in medicinal chemistry synthesis, improving yield and reducing the use of hazardous materials, which is crucial for large-scale production (Yoshida et al., 2014).

Iron-Catalyzed C-H Fluorination

Groendyke et al. (2016) discuss an iron-catalyzed method for the fluorination of benzamides, which is significant for the introduction of fluorine atoms into organic molecules. This method demonstrates broad substrate scope and functional group tolerance, offering a more accessible approach to fluorination without the need for noble metals, highlighting the versatility of benzamide derivatives in chemical synthesis (Groendyke et al., 2016).

Antibacterial Drug Development

Straniero et al. (2023) explore the antibacterial properties of 2,6-difluorobenzamides, including the synthesis of novel compounds that inhibit bacterial cell division. This research contributes to the development of new antibacterial agents, addressing the growing concern of antibiotic resistance and highlighting the role of fluorinated benzamides in combating bacterial infections (Straniero et al., 2023).

Sigma-2 Receptor Imaging

Tu et al. (2007) synthesized fluorine-containing benzamide analogs for PET imaging of the sigma-2 receptor status in solid tumors. These compounds, showing high tumor uptake and acceptable tumor/normal tissue ratios, indicate the potential of fluorobenzamides in cancer diagnosis and treatment evaluation (Tu et al., 2007).

Mecanismo De Acción

Target of Action

The primary target of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-fluorobenzamide, also known as N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide, is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential therapeutic targets for various indications such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

It has been found that compounds with similar structures display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, potentially influencing processes such as pain perception, epilepsy, reward/addiction, and anxiety .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3S/c12-10-4-2-1-3-9(10)11(14)13-8-5-6-17(15,16)7-8/h1-4,8H,5-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTBHNUZVDAUTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2768341.png)

![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2768344.png)

![3,5-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2768346.png)

![N-[[4-(3-Methylsulfanylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2768347.png)

![4-[(4-methylphenyl)methyl]-1-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2768352.png)

![4-[methyl(phenyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2768357.png)

![3-Benzyl-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2768362.png)

![N-tert-butyl-4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidine-1-carboxamide](/img/structure/B2768363.png)